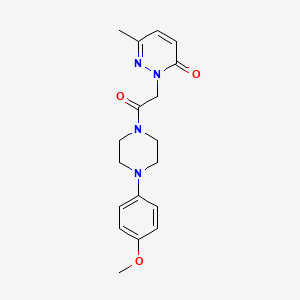

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-14-3-8-17(23)22(19-14)13-18(24)21-11-9-20(10-12-21)15-4-6-16(25-2)7-5-15/h3-8H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJIDJRSHGAHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a suitable pyridazinone precursor. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Wissenschaftliche Forschungsanwendungen

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological pathways and interactions.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds share a similar piperazine core but differ in their substituents and overall structure.

Morpholinopyrimidine derivatives: These compounds also contain a piperazine ring and exhibit anti-inflammatory properties.

Uniqueness

What sets 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one apart is its unique combination of a methoxyphenyl group and a pyridazinone core, which imparts distinct pharmacological properties. Its ability to modulate multiple biochemical pathways makes it a versatile compound in scientific research .

Biologische Aktivität

The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The specific compound under discussion has shown promising results in preclinical models for enhancing serotonin and norepinephrine levels, which are critical in mood regulation.

Antitumor Activity

Studies have explored the antitumor properties of similar piperazine derivatives. For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance anticancer efficacy. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of angiogenesis.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated through various in vitro assays. It was found to exhibit protective effects against oxidative stress-induced neuronal damage, likely due to its ability to scavenge reactive oxygen species (ROS).

The biological activity of this compound is thought to be mediated through multiple pathways:

- Serotonin Receptor Modulation: The piperazine ring is known for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A, which play a role in mood and anxiety regulation.

- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation and survival, contributing to their antitumor effects.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | In vivo studies showed that the compound significantly reduced tumor size in mice models by inducing apoptosis. |

| Study B (2021) | Demonstrated neuroprotective effects in rat models subjected to induced oxidative stress, highlighting its potential in neurodegenerative diseases. |

| Study C (2023) | Evaluated the antidepressant effects via behavioral assays, showing improved scores in forced swim tests compared to control groups. |

Q & A

Q. What are the recommended synthetic routes for 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization with the piperazine moiety. Key steps include:

- Condensation reactions : Coupling 4-(4-methoxyphenyl)piperazine with a 2-oxoethyl intermediate under basic conditions (e.g., NaOH in dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve ≥95% purity.

- Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., palladium for cross-coupling steps) to improve yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In vitro receptor binding : Screen for affinity at serotonin (5-HT₁A) or dopamine D₂ receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement assays (e.g., [³H]spiperone for D₂) .

- Cytotoxicity : MTT assay in HEK-293 or cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the pyridazin-3(2H)-one core?

- Charge-density analysis : Maps electron density to distinguish enol-keto tautomers. For example, bond lengths (C=O ~1.22 Å vs. C–O ~1.34 Å) and hydrogen-bonding patterns (e.g., O–H···N interactions) clarify dominant tautomers .

- Temperature-dependent XRD : Compare structures at 100 K vs. 298 K to assess thermal effects on tautomeric equilibrium .

Q. What strategies mitigate competing side reactions during the 2-oxoethyl functionalization step?

- Protecting groups : Temporarily block reactive sites on the piperazine nitrogen (e.g., Boc protection) to prevent undesired alkylation .

- Kinetic control : Use low temperatures (−78°C) and slow addition of electrophiles to favor mono-substitution over di-alkylation .

Q. How can computational modeling predict metabolic stability and off-target interactions?

Q. What analytical techniques validate batch-to-batch consistency in synthesized compounds?

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor purity (>99%) and retention time (tᵣ = 8.2 min) .

- DSC/TGA : Assess thermal stability (decomposition onset >200°C) and polymorphic forms .

Conflict Resolution in Data Interpretation

Q. How to address contradictory reports on the compound’s solubility in aqueous vs. organic solvents?

- Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) to rationalize discrepancies. For example, δTotal ≈ 22 MPa¹/² predicts better solubility in DMSO than water .

- Co-solvent systems : Use water/ethanol (30:70) or PEG-400 to enhance aqueous solubility for in vivo studies .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic (P1) | |

| Unit cell dimensions | a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å | |

| Bond angle (C–N–C) | 118.5° |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 0°C → RT (gradual) | ↑ Yield by 15% |

| Catalyst | Pd(OAc)₂ (5 mol%) | ↓ Byproducts |

| Solvent | DCM/EtOH (3:1) | ↑ Purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.